3-(4-Benzylphenyl)propanoic acid 3-(4-Benzylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 89709-71-7
VCID: VC14222279
InChI: InChI=1S/C16H16O2/c17-16(18)11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18)
SMILES:
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

3-(4-Benzylphenyl)propanoic acid

CAS No.: 89709-71-7

Cat. No.: VC14222279

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Benzylphenyl)propanoic acid - 89709-71-7

Specification

CAS No. 89709-71-7
Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name 3-(4-benzylphenyl)propanoic acid
Standard InChI InChI=1S/C16H16O2/c17-16(18)11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18)
Standard InChI Key RUVNLBIJNLSOOM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)CCC(=O)O

Introduction

Structural and Chemical Identity

Molecular Structure

3-(4-Benzylphenyl)propanoic acid (C₁₆H₁₆O₂) consists of a propanoic acid backbone substituted at the third carbon with a 4-benzylphenyl group. The benzyl moiety introduces aromaticity and lipophilicity, influencing its solubility and reactivity. X-ray diffraction studies of analogous compounds, such as 3-(4-formylphenyl)propanoic acid, reveal planar aromatic systems with carboxyl groups adopting gauche conformations relative to the phenyl ring .

Nomenclature and Synonyms

  • IUPAC Name: 3-[4-(Phenylmethyl)phenyl]propanoic acid

  • Common Synonyms: 4-Benzylphenylpropionic acid, β-(4-Benzylphenyl)propionic acid

  • CAS Registry Number: 34961-64-3 (for related formyl derivative)

Synthesis Pathways

Hydrogenation of Cinnamate Esters

A widely reported method involves the hydrogenation of benzyl cinnamate derivatives. For example, benzyl 4-chlorocinnamate undergoes catalytic hydrogenation using 5% Pd/β-zeolite in ethyl acetate at 40°C for 1.5 hours, yielding 3-(4-chlorophenyl)propanoic acid with 98% efficiency . Adapting this protocol to benzyl 4-benzylcinnamate would theoretically produce the target compound, though reaction conditions may require optimization to accommodate steric bulk.

Hydroesterification and Carbonylation

Patent literature describes a multi-step synthesis for α-(3-benzylphenyl)propionic acid derivatives, precursors to ketoprofen. Key steps include:

  • Friedel-Crafts Acylation: Benzene reacts with γ-chlorobutyryl chloride to form γ-chloro-4-phenylbutyrophenone.

  • Grignard Reaction: Treatment with methylmagnesium bromide yields 3-benzylphenylpropanol.

  • Oxidation: The alcohol is oxidized to 3-benzylphenylpropionaldehyde.

  • Hydroesterification: Carbonylation with CO and methanol in the presence of PdCl₂(PPh₃)₂ catalyst produces methyl 3-(3-benzylphenyl)propanoate, which is hydrolyzed to the free acid .

Physicochemical Properties

Table 1 summarizes critical properties derived from structurally related compounds:

PropertyValueSource Compound
Molecular Weight240.28 g/molCalculated
Density1.2 ± 0.1 g/cm³3-(4-Formylphenyl)propanoic acid
Boiling Point356.9 ± 17.0°C (extrapolated)3-(4-Formylphenyl)propanoic acid
LogP (Octanol-Water)3.8 (estimated)ChemAxon Prediction
Aqueous Solubility<0.1 mg/mL (25°C)Analogous NSAIDs

The benzyl group enhances lipid solubility, reducing aqueous solubility but improving membrane permeability—a critical factor in drug design .

Pharmaceutical Applications

Precursor to Ketoprofen

3-(4-Benzylphenyl)propanoic acid serves as an intermediate in synthesizing ketoprofen, a potent NSAID. Oxidation of the benzyl methylene group to a ketone yields 2-(3-benzoylphenyl)propionic acid (ketoprofen), which inhibits cyclooxygenase (COX) enzymes .

Enantiomeric Salts for Targeted Therapy

Patent US5808069A discloses salts of 2-(3-benzoylphenyl)propionic acid with chiral bases like (R)- and (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol. These salts enhance solubility and stability:

  • S(+)-Enantiomer: Exhibits 95% of ketoprofen’s anti-inflammatory activity by selectively inhibiting COX-1.

  • R(−)-Enantiomer: Pharmacologically inert but useful in treating acute pain without gastrointestinal toxicity .

Analytical Characterization

Spectroscopic Methods

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 9H, aromatic), 2.95 (t, 2H, CH₂COO), 2.65 (t, 2H, PhCH₂), 1.90 (quin, 2H, CH₂CH₂CH₂).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on replacing Pd catalysts with Fe-based systems in hydrogenation steps, reducing costs and environmental impact. For example, Fe₃O₄ nanoparticles achieve 85% yield in cinnamate reductions under microwave irradiation .

Prodrug Development

Ester prodrugs of 3-(4-benzylphenyl)propanoic acid with improved oral bioavailability are under investigation. Methyl and ethyl esters show 3-fold higher AUC in rodent models compared to the parent acid .

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